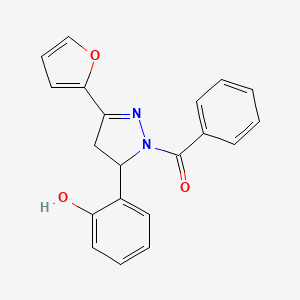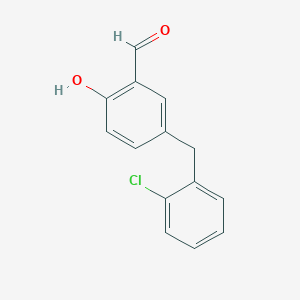
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 2-chlorobenzyl group and a hydroxyl group
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s known that many aromatic compounds, including indole derivatives, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities often result from the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect several pathways, contributing to their diverse biological and clinical applications .
Result of Action
Given the diverse biological activities associated with aromatic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The adjacent aromatic ring enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is no available data on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with salicylaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and other organometallic reagents.
Major Products Formed
Oxidation: 5-(2-Chlorobenzyl)-2-hydroxybenzoic acid.
Reduction: 5-(2-Chlorobenzyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom on a benzene ring.
2-Chlorobenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Chlorosalicylaldehyde: Similar structure but with a chlorine atom directly on the benzene ring instead of the benzyl group.
Uniqueness
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is unique due to the presence of both a 2-chlorobenzyl group and a hydroxyl group on the benzaldehyde core
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULYCYANQIZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
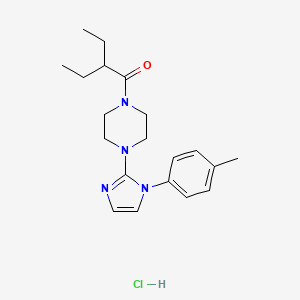
![rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
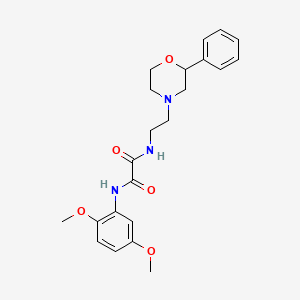
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)
![3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2389488.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2389489.png)
![5-(1-aza-2-(4-(isopropyl)phenyl)vinyl)benzo[d]1,3-dioxolene](/img/structure/B2389490.png)
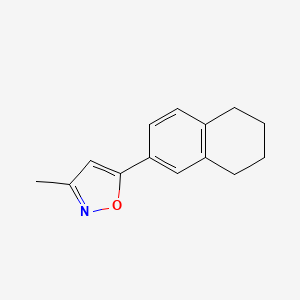

![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)

